2-(2-bromophenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and a nitrothiophenyl moiety linked through a hydrazide bridge. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide typically involves a multi-step process. The initial step often includes the bromination of phenol to form 2-bromophenol. This is followed by the reaction of 2-bromophenol with an appropriate alkylating agent to introduce the propanehydrazide moiety. The final step involves the condensation of the resulting intermediate with 5-nitrothiophene-2-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromophenoxy group can participate in nucleophilic substitution reactions.
Substitution: The hydrazide moiety can be involved in acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative from the nitro group.
Substitution: Introduction of various functional groups at the bromophenoxy position.
Scientific Research Applications
2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenoxy and nitrothiophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenoxy)acylhydrazones: Share a similar core structure but differ in the substituents on the hydrazone moiety.
Nitrothiophene derivatives: Compounds with similar nitrothiophene groups but different linking functionalities.
Uniqueness
2-(2-bromophenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide is unique due to its specific combination of bromophenoxy and nitrothiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12BrN3O4S |
---|---|
Molecular Weight |
398.23 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H12BrN3O4S/c1-9(22-12-5-3-2-4-11(12)15)14(19)17-16-8-10-6-7-13(23-10)18(20)21/h2-9H,1H3,(H,17,19)/b16-8+ |
InChI Key |
RMBPTVLQKITDTD-LZYBPNLTSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-])OC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.